p-Isopropylphenethyl alcohol

Thermal Stability Process Engineering Fragrance Formulation

p-Isopropylphenethyl alcohol (IUPAC: 2-(4-propan-2-ylphenyl)ethanol), CAS 10099-57-7, is an aromatic alcohol belonging to the para-substituted phenethyl alcohol class. It is characterized by a p-isopropyl substituent on the phenyl ring and a primary alcohol group on a two-carbon ethyl chain.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 10099-57-7
Cat. No. B155802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Isopropylphenethyl alcohol
CAS10099-57-7
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CCO
InChIInChI=1S/C11H16O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
InChIKeyMUGORNQRYUKUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Isopropylphenethyl alcohol (CAS 10099-57-7): Physicochemical Profile and Industrial Classification


p-Isopropylphenethyl alcohol (IUPAC: 2-(4-propan-2-ylphenyl)ethanol), CAS 10099-57-7, is an aromatic alcohol belonging to the para-substituted phenethyl alcohol class [1]. It is characterized by a p-isopropyl substituent on the phenyl ring and a primary alcohol group on a two-carbon ethyl chain. The compound is a colorless liquid with a floral odor, commonly employed as a fragrance and flavor ingredient, as well as a chemical intermediate . Its molecular formula is C11H16O with a molecular weight of approximately 164.24 g/mol .

Why Generic Phenethyl Alcohol Substitution Fails: Alkyl Chain Branching Drives p-Isopropylphenethyl alcohol Differentiation


In the family of para-substituted phenethyl alcohols, the identity of the alkyl substituent on the phenyl ring profoundly impacts key physicochemical parameters—including boiling point, density, flash point, and logP—which in turn govern process compatibility, safety classification, and end-application performance [1]. Direct substitution of p-isopropylphenethyl alcohol with unsubstituted phenethyl alcohol or other linear-chain analogs (e.g., p-methyl or p-ethyl) is not straightforward, as these structural variations produce quantifiable shifts in critical properties such as volatility (boiling point difference up to ~32°C) and phase behavior (density difference up to ~0.10 g/cm³), making the isopropyl-substituted variant functionally distinct [2].

Quantitative Differentiation of p-Isopropylphenethyl alcohol Against Closest Analogs


Boiling Point Elevation Relative to Phenethyl Alcohol Enhances Thermal Process Latitude

The boiling point of p-isopropylphenethyl alcohol (226.6 °C at 760 mmHg) is approximately 7.6 °C higher than that of unsubstituted phenethyl alcohol (219 °C at 760 mmHg) [1]. This elevation, attributable to the increased molecular mass and van der Waals interactions of the isopropyl group, provides a wider operational window in high-temperature processing (e.g., fragrance compound blending, reactive extrusion) before volatilization occurs .

Thermal Stability Process Engineering Fragrance Formulation

Reduced Density Versus Phenethyl Alcohol Enables Weight-Sensitive Formulation Strategies

p-Isopropylphenethyl alcohol exhibits a significantly lower density (0.967 g/cm³) compared to unsubstituted phenethyl alcohol (1.020 g/mL at 20°C) [1]. This 5.2% reduction in density is a direct consequence of the bulkier, branched isopropyl group, which disrupts efficient molecular packing relative to the linear unsubstituted phenyl ring . For formulators, this translates to differences in volumetric dosing, phase separation behavior, and final product density specifications.

Formulation Science Mass Transfer Consumer Goods

Enhanced Flash Point Safety Margin Over Phenethyl Alcohol for Hazard Classification

The flash point of p-isopropylphenethyl alcohol (105.7 °C) is approximately 3.7 °C higher than that of unsubstituted phenethyl alcohol (102 °C) [1]. While both compounds fall under combustible liquid classifications, the higher flash point of the p-isopropyl derivative offers a slightly reduced flammability risk in ambient handling and storage scenarios. This difference, though modest, can be consequential when navigating specific safety protocols or transportation classifications .

Process Safety Hazard Communication Regulatory Compliance

Molecular Weight Advantage for Analytical Method Development and Trace Detection

With a molecular weight of 164.24 g/mol, p-isopropylphenethyl alcohol is 42.05 g/mol (34%) heavier than unsubstituted phenethyl alcohol (122.16 g/mol) [1]. This substantial mass difference provides a clear analytical advantage in GC-MS and LC-MS workflows, as it shifts the retention time and increases the m/z of the molecular ion, reducing the likelihood of isobaric interferences with lower-mass homologs or matrix components [2]. In quality control settings, this facilitates more confident identification and quantification in complex mixtures.

Analytical Chemistry Mass Spectrometry Quality Control

Commercial Purity Specification Alignment with Research-Grade Requirements

Commercially available p-isopropylphenethyl alcohol is routinely supplied with a minimum purity specification of 95% (as reported by AKSci) or 97% (as reported by CymitQuimica) . This contrasts with some lower-cost phenethyl alcohol grades that may be offered at 98.5% min. purity for certain applications . For procurement, the 95-97% range is suitable for most synthetic and fragrance applications, while users requiring ultra-high purity for analytical standards or sensitive formulations should verify exact lot specifications.

Procurement Quality Specification Synthetic Chemistry

Strategic Application Scenarios for p-Isopropylphenethyl alcohol Based on Verified Differentiation


High-Temperature Fragrance Compounding and Encapsulation

The elevated boiling point of p-isopropylphenethyl alcohol (226.6 °C) relative to unsubstituted phenethyl alcohol makes it a more robust candidate for fragrance encapsulation processes that involve heating cycles (e.g., spray drying, melt extrusion). Its lower volatility at process temperatures minimizes evaporative loss of the fragrance active, thereby improving encapsulation efficiency and ensuring the intended scent profile is preserved in the final consumer product [1].

Analytical Reference Standard for GC-MS Method Development

Due to its distinct molecular weight (164.24 g/mol) and chromatographic behavior, p-isopropylphenethyl alcohol serves as an ideal internal standard or calibration analyte in gas chromatography-mass spectrometry (GC-MS) methods targeting para-substituted phenethyl alcohols in complex matrices. The significant mass offset from the parent phenethyl alcohol reduces interference and improves peak resolution, facilitating accurate quantification in environmental monitoring, food safety, or metabolomics studies [2].

Specialty Solvent for Weight-Critical Formulations

The lower density of p-isopropylphenethyl alcohol (0.967 g/cm³) compared to phenethyl alcohol (1.020 g/mL) provides a tangible advantage in applications where product weight is a critical parameter, such as in aerospace fluids, portable consumer goods, or shipping-cost-sensitive bulk chemical processes. Substituting this lighter homolog can contribute to overall weight reduction targets without sacrificing the solvency properties characteristic of aromatic alcohols [3].

Combustible Liquid Handling with Improved Safety Margin

For industrial facilities where flash point dictates storage classification and fire suppression requirements, the 105.7 °C flash point of p-isopropylphenethyl alcohol offers a marginally higher safety threshold than the 102 °C flash point of phenethyl alcohol. While both are classified as combustible liquids, the 3.7 °C difference may influence local fire code interpretations, insurance assessments, or the design of ventilation systems in processing areas where ambient temperatures can fluctuate [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Isopropylphenethyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.